molecular formula C18H20N2O5S B2995679 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 946338-50-7

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No. B2995679
CAS RN: 946338-50-7
M. Wt: 376.43
InChI Key: WGSRMVVODMLMPF-UHFFFAOYSA-N
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Description

The compound “N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide” seems to be a derivative of isothiazolidinone . Isothiazolidinones are a class of organic compounds containing a ring of three carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Synthesis and Antimicrobial Screening

A series of compounds closely related to the one of interest have been synthesized and tested for their antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains. For instance, Desai et al. (2013) conducted a study on the synthesis and antimicrobial screening of thiazolidinone derivatives, showing potential therapeutic interventions against microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Similarly, Patel and Dhameliya (2010) synthesized benzamide derivatives that exhibited promising antibacterial activities, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).

Fluorobenzamides as Antimicrobial Analogs

Another study by Desai et al. (2013) focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, which demonstrated enhanced antimicrobial activity due to the presence of a fluorine atom in the benzoyl group of the final compounds. This study highlights the importance of structural modifications in enhancing the antimicrobial properties of these compounds (Desai, Rajpara, & Joshi, 2013).

Molecular Structure and Interaction Studies

Research has also been directed towards understanding the molecular structure and interactions of related compounds. Karabulut et al. (2014) prepared N-3-hydroxyphenyl-4-methoxybenzamide and characterized its molecular structure through X-ray diffraction and DFT calculations. The study provides insights into the influence of intermolecular interactions on molecular geometry, which is crucial for designing compounds with desired biological activities (Karabulut et al., 2014).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-9-4-8-15(17(16)25-2)18(21)19-13-6-3-7-14(12-13)20-10-5-11-26(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSRMVVODMLMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide

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